1-Fluoro-2,4-bis(trifluoromethyl)benzene
Overview
Description
1-Fluoro-2,4-bis(trifluoromethyl)benzene is an organofluorine compound characterized by the presence of a fluorine atom and two trifluoromethyl groups attached to a benzene ring
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Fluoro-2,4-bis(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
1-Fluoro-2,4-bis(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl groups in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, the compound has been observed to interact with proteins involved in cell signaling pathways, altering their function and downstream effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, the compound has been shown to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. The compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, with no significant changes in physiological parameters . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . Threshold effects have also been noted, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced biological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s, which play a key role in the metabolism of xenobiotics . The metabolic pathways of this compound can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion, facilitated by its lipophilic nature . Additionally, specific transporters may be involved in the uptake and efflux of the compound, influencing its intracellular concentration and distribution . The localization and accumulation of this compound within tissues can affect its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 1-Fluoro-2,4-bis(trifluoromethyl)benzene typically involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts acylation followed by fluorination and trifluoromethylation. The reaction conditions often require the use of catalysts such as aluminum chloride and reagents like trifluoromethyl iodide. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under oxidative conditions makes it useful in various applications.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide
Scientific Research Applications
1-Fluoro-2,4-bis(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology and Medicine: The compound’s stability and unique electronic properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals, where its fluorinated structure imparts desirable properties such as increased resistance to degradation.
Comparison with Similar Compounds
1-Fluoro-2,4-bis(trifluoromethyl)benzene can be compared with other fluorinated benzene derivatives, such as:
1,3-Bis(trifluoromethyl)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,4-Bis(trifluoromethyl)benzene: Another isomer with distinct properties and uses, particularly in materials science.
1-Fluoro-4-(trifluoromethyl)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable in specialized applications.
Properties
IUPAC Name |
1-fluoro-2,4-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVISFSUGQQCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606111 | |
Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36649-94-2 | |
Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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